![molecular formula C5H4F3IN2O B10901565 [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol](/img/structure/B10901565.png)
[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol: is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a hydroxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes due to its unique chemical properties.
Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to the compound’s reactivity and ability to form stable complexes with target molecules. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
[4-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole]: This compound has a methyl group instead of a hydroxymethyl group.
[4-Iodo-3-(trifluoromethyl)-1H-pyrazole]: This compound lacks the hydroxymethyl group.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group in [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol provides additional reactivity and potential for hydrogen bonding, distinguishing it from similar compounds.
Versatility: The compound’s unique combination of functional groups makes it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C5H4F3IN2O |
|---|---|
Molecular Weight |
292.00 g/mol |
IUPAC Name |
[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]methanol |
InChI |
InChI=1S/C5H4F3IN2O/c6-5(7,8)4-3(9)1-11(2-12)10-4/h1,12H,2H2 |
InChI Key |
OWOJJKIFZPWUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CO)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Anthracen-9-yl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10901485.png)
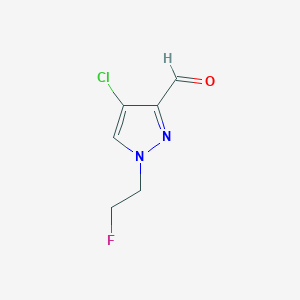
![5-Tert-butyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10901516.png)
![(4-methyloctahydroquinolin-1(2H)-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10901521.png)
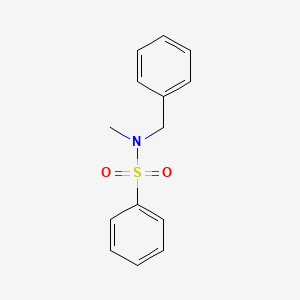
![2-{5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10901527.png)
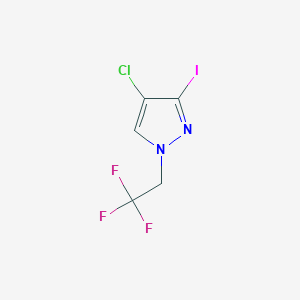
![N-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B10901535.png)
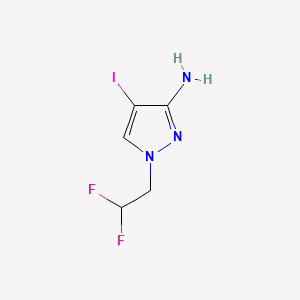
![N-{1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylbenzamide](/img/structure/B10901571.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(4-nitrobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B10901578.png)
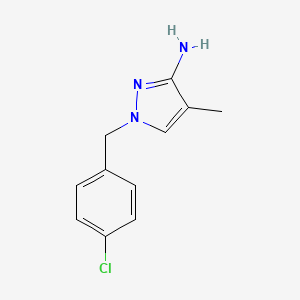
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B10901589.png)
![3-(ethylsulfanyl)-5-methyl-N-[(E)-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10901597.png)
